2,3-Dichlorothiophenol
Overview
Description
2,3-Dichlorothiophenol is a chlorinated thiophenol compound. While the provided papers do not directly discuss 2,3-Dichlorothiophenol, they do provide insights into related chlorinated thiophene compounds and their synthesis, properties, and potential applications. For instance, chlorinated 2-phenoxyphenols have been synthesized and analyzed for their structures using NMR and GC-MS techniques . Additionally, derivatives of dichlorothiophene have been explored for their nonlinear optical properties, indicating the potential of chlorinated thiophenes in advanced material applications .
Synthesis Analysis
The synthesis of chlorinated thiophene compounds can involve various strategies, including palladium-catalyzed cross-coupling reactions. For example, 3,4-biaryl-2,5-dichlorothiophene derivatives were synthesized using a one-pot Suzuki cross-coupling reaction, starting from dibrominated dichlorothiophene and arylboronic acids . An improved synthesis method for dithienothiophene, which is structurally related to 2,3-dichlorothiophenol, has also been reported, indicating advancements in the synthesis of thiophene derivatives .
Molecular Structure Analysis
The molecular structure of chlorinated thiophenes and their derivatives has been determined using various spectroscopic techniques. For instance, the structure of a novel thiophene derivative was confirmed by X-ray crystal structure determination . Similarly, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing insights into the structural aspects of chlorinated phenolic compounds .
Chemical Reactions Analysis
Chlorinated thiophenes can undergo a range of chemical reactions. The thermolysis of a dichlorothiophenium derivative led to a rearrangement resulting in the formation of a novel compound, which was structurally characterized . Additionally, electrophilic cyclization has been used to synthesize functionalized selenophene derivatives, demonstrating the versatility of reactions involving thiophene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated thiophenes are influenced by their molecular structure. The synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives and subsequent DFT calculations revealed significant nonlinear optical properties for certain derivatives, suggesting their potential use as nonlinear optical materials . The spectroscopic study of related compounds provides further understanding of the physical properties and structure-property relationships .
Scientific Research Applications
Application 1: Formation of Polychlorinated Thianthrene/Dibenzothiophenes (PCTA/DTs)
- Scientific Field : Physical Chemistry, Theoretical and Computational Chemistry .
- Summary of the Application : Dichlorothiophenols are key precursors to form PCTA/DTs, which are sulfur analogues compounds to polychlorinated dibenzo-p-dioxin/dibenzofurans (PCDD/Fs). The study investigates the homogeneous gas-phase formation of PCTA/DTs from 2,4-Dichlorothiophenol .
- Methods of Application : Quantum chemical calculations were carried out to investigate the homogeneous gas-phase formation of PCTA/DTs from 2,4-Dichlorothiophenol at the MPWB1K/6-311+G (3df,2p)//MPWB1K/6-31+G (d,p) level .
- Results or Outcomes : The study shows that pathways that ended with elimination of Cl step were dominant over pathways ended with elimination of the H step. The water molecule has a negative catalytic effect on the H-shift step and hinders the formation of PCDTs from 2,4-Dichlorothiophenol .
Application 2: Self-/Cross- Condensation of PCTA/DT Formation Mechanisms
- Scientific Field : Materials Science .
- Summary of the Application : The study investigates the homogenous gas-phase formation of PCTA/DTs from self/cross-coupling of 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2) and 3,5-dichlorothiophenoxyl diradical (DR) at the MPWB1K/6-311+G (3df,2p)//MPWB1K/6-31+G (d,p) level .
- Methods of Application : Quantum chemical calculations were carried out to investigate the homogenous gas-phase formation of PCTA/DTs from self/cross-coupling of 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2) and 3,5-dichlorothiophenoxyl diradical (DR) at the MPWB1K/6-311+G (3df,2p)//MPWB1K/6-31+G (d,p) level .
- Results or Outcomes : The study shows that the PCTA/DTs could be produced from R1, R2 and DR much more readily than PCDD/DFs from corresponding oxygen substituted radicals .
Application 3: Homogeneous Gas-Phase Formation of PCTA/DTs
- Scientific Field : Physical Chemistry, Theoretical and Computational Chemistry .
- Summary of the Application : The study investigates the homogeneous gas-phase formation of Polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol .
- Methods of Application : Quantum chemical calculations were carried out to investigate the homogeneous gas-phase formation of PCTA/DTs from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol at the MPWB1K/6-311+G (3df,2p)//MPWB1K/6-31+G (d,p) level .
- Results or Outcomes : The study shows that pathways that ended with elimination of Cl step were dominant over pathways ended with elimination of the H step. The water molecule has a negative catalytic effect on the H-shift step and hinders the formation of PCDTs from 2,4-Dichlorothiophenol .
Application 4: Homogeneous Gas-Phase Formation of PCTA/DTs from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol
- Scientific Field : Physical Chemistry, Theoretical and Computational Chemistry .
- Summary of the Application : The study investigates the homogeneous gas-phase formation of Polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol .
- Methods of Application : Quantum chemical calculations were carried out to investigate the homogeneous gas-phase formation of PCTA/DTs from 2,4-Dichlorothiophenol and 2,4,6-Trichlorothiophenol at the MPWB1K/6-311+G (3df,2p)//MPWB1K/6-31+G (d,p) level .
- Results or Outcomes : This study shows that pathways that ended with elimination of Cl step were dominant over pathways ended with elimination of the H step. The water molecule has a negative catalytic effect on the H-shift step and hinders the formation of PCDTs from 2,4-Dichlorothiophenol .
Safety And Hazards
properties
IUPAC Name |
2,3-dichlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRKONUHHGBHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169254 | |
Record name | 2,3-Dichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorothiophenol | |
CAS RN |
17231-95-7 | |
Record name | 2,3-Dichlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17231-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017231957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenethiol, 2,3-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBENZENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43G4NGA9AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.